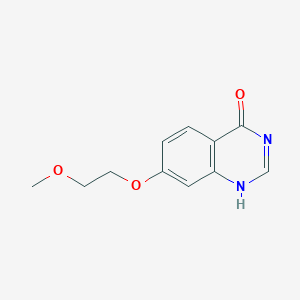

7-(2-methoxyethoxy)-1H-quinazolin-4-one

Description

7-(2-Methoxyethoxy)-1H-quinazolin-4-one is a quinazolinone derivative characterized by a 2-methoxyethoxy substituent at position 7 of the heterocyclic core. Quinazolinones are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and kinase inhibitory properties . The 2-methoxyethoxy group enhances solubility and modulates electronic properties, making this compound a critical intermediate in synthesizing tyrosine kinase inhibitors like Erlotinib .

Properties

IUPAC Name |

7-(2-methoxyethoxy)-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-15-4-5-16-8-2-3-9-10(6-8)12-7-13-11(9)14/h2-3,6-7H,4-5H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSHOJQWBHGLMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC2=C(C=C1)C(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCOC1=CC2=C(C=C1)C(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes: The compound is synthesized through a series of chemical reactions involving the use of specific reagents and catalysts.

Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

7-(2-methoxyethoxy)-1H-quinazolin-4-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-(2-methoxyethoxy)-1H-quinazolin-4-one has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

Industry: 7-(2-methoxyethoxy)-1H-quinazolin-4-one is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of 7-(2-methoxyethoxy)-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they are believed to play a crucial role in the compound’s biological and chemical activities.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Modifications and Physicochemical Properties

6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one

- Structure : Positions 6 and 7 are substituted with 2-methoxyethoxy groups.

- Molecular Formula : C₁₄H₁₈N₂O₅ (MW: 294.3 g/mol) .

- Key Differences: The dual substitution increases lipophilicity compared to mono-substituted analogs, improving membrane permeability. This compound is a direct precursor to Erlotinib, demonstrating the importance of bis-alkoxy groups in kinase inhibitor design .

6-Methoxy-7-hydroxyquinazolin-4(3H)-one

- Structure : A hydroxy group at position 7 and methoxy at position 4.

- Molecular Formula : C₉H₈N₂O₃ (MW: 192.17 g/mol) .

- This compound is less lipophilic (LogP ~1.2 vs. ~2.5 for 7-(2-methoxyethoxy)-1H-quinazolin-4-one) .

7-Chloro-6-methoxyquinazolin-4(3H)-one

- Structure : Chlorine at position 7 and methoxy at position 5.

- Molecular Formula : C₉H₇ClN₂O₂ (MW: 210.62 g/mol) .

- Key Differences : The electron-withdrawing chlorine atom increases electrophilicity at the C4 carbonyl, enhancing reactivity in nucleophilic substitution reactions. This contrasts with the electron-donating 2-methoxyethoxy group in the target compound .

Anticancer Activity

- 7-(2-Methoxyethoxy)-1H-quinazolin-4-one : Exhibits growth inhibition in A549 human lung cancer cells (IC₅₀ ~10 µM) .

- 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one: Shows moderate cytotoxicity (IC₅₀ ~25 µM in HeLa cells), attributed to the thioether moiety’s ability to disrupt redox balance .

- 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one : Less potent (IC₅₀ >50 µM) due to bulky substituents limiting target engagement .

Kinase Inhibition

- The 2-methoxyethoxy group in 7-(2-methoxyethoxy)-1H-quinazolin-4-one facilitates binding to EGFR kinase pockets, a feature leveraged in Erlotinib derivatives . Analogs with smaller substituents (e.g., methoxy or hydroxy) exhibit reduced kinase affinity .

Q & A

Q. What are the common synthetic routes for 7-(2-methoxyethoxy)-1H-quinazolin-4-one, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or nitro reduction pathways. For example:

- Route 1: Reaction of 7-fluoro-4(3H)-quinazolinone with 2-methoxyethanol under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C yields the target compound .

- Route 2: Reduction of 6-nitro-substituted intermediates (e.g., 7-(2-methoxyethoxy)-6-nitroquinazolin-4(3H)-one) using catalytic hydrogenation or metal/acid systems .

Table 1: Comparison of Synthetic Routes

| Route | Starting Material | Conditions | Yield | Key Reference |

|---|---|---|---|---|

| 1 | 7-Fluoro-4(3H)-quinazolinone | DMF, K₂CO₃, 90°C | ~92% | |

| 2 | 6-Nitro intermediate | H₂/Pd-C, TFE, 24h | 75–85% |

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 7-(2-methoxyethoxy)-1H-quinazolin-4-one?

Methodological Answer:

- ¹H NMR: Key signals include a singlet for the C4 carbonyl proton (~δ 8.1 ppm), a triplet for the methoxy group (~δ 3.4 ppm), and aromatic protons (δ 7.2–8.3 ppm) .

- IR: Stretching vibrations for C=O (~1680 cm⁻¹) and ether C-O (~1100 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. What strategies optimize the synthesis of 7-(2-methoxyethoxy)-1H-quinazolin-4-one for scale-up?

Methodological Answer:

- Solvent Selection: Trifluoroethanol (TFE) improves solubility and reduces side reactions during nitro group reduction .

- Catalysis: Heterogeneous catalysts (e.g., zeolites or acidic resins) enhance regioselectivity and reduce purification steps .

- Process Control: Monitoring reaction progress via HPLC ensures intermediate stability, particularly for nitro-containing precursors .

Q. How do structural modifications at the quinazolinone core impact biological activity?

Methodological Answer:

- C-2 Alkylation: Introducing alkyl groups at C-2 (e.g., via cross-dehydrogenative coupling) increases lipophilicity, enhancing cellular uptake in tumor models (e.g., A549 lung cancer cells) .

- Nitro vs. Methoxy Substituents: Nitro groups at C-6 improve electrophilicity but may reduce metabolic stability compared to methoxy groups .

Table 2: SAR Analysis of Quinazolinone Derivatives

| Substituent | Position | Biological Impact | Reference |

|---|---|---|---|

| 2-Methoxyethoxy | C-7 | Enhances solubility and tumor inhibition | |

| Nitro | C-6 | Increases reactivity but lowers stability |

Q. How can contradictory findings in biological activity data be resolved?

Methodological Answer: Contradictions often arise from assay conditions or impurity profiles. For example:

- Cell Line Variability: Growth inhibition in A549 cells (IC₅₀ = 12 µM) may not replicate in other lines due to differential expression of target proteins .

- Purity Checks: HPLC-MS analysis of synthesized batches can identify byproducts (e.g., unreacted nitro intermediates) that skew bioactivity results .

Q. What computational methods predict the reactivity of 7-(2-methoxyethoxy)-1H-quinazolin-4-one in nucleophilic substitutions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.